molecular formula C17H16Cl2FNO2 B2731724 4-(3-fluoropropoxy)benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime CAS No. 477870-63-6

4-(3-fluoropropoxy)benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime

Cat. No.: B2731724
CAS No.: 477870-63-6
M. Wt: 356.22
InChI Key: MYQUBZRSPZJQTF-SRZZPIQSSA-N
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Description

4-(3-fluoropropoxy)benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime is a chemical compound with the molecular formula C17H16Cl2FNO2 and a molecular weight of 356.2 g/mol. This compound is characterized by the presence of a fluoropropoxy group, a benzenecarbaldehyde moiety, and a dichlorobenzyl oxime group. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

4-(3-fluoropropoxy)benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research on potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is employed in the production of specialty chemicals and materials.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and more .

Preparation Methods

The synthesis of 4-(3-fluoropropoxy)benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime involves multiple steps. One common synthetic route includes the reaction of 4-(3-fluoropropoxy)benzenecarbaldehyde with O-(2,4-dichlorobenzyl)hydroxylamine under specific reaction conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the oxime bond. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(3-fluoropropoxy)benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The fluoropropoxy and dichlorobenzyl groups can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide.

Mechanism of Action

The mechanism of action of 4-(3-fluoropropoxy)benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s fluoropropoxy and dichlorobenzyl groups contribute to its binding affinity and specificity towards certain enzymes and receptors .

Comparison with Similar Compounds

Similar compounds to 4-(3-fluoropropoxy)benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime include:

    4-(3-fluoropropoxy)benzenecarbaldehyde: Lacks the dichlorobenzyl oxime group, making it less versatile in certain reactions.

    O-(2,4-dichlorobenzyl)hydroxylamine: Does not contain the fluoropropoxybenzenecarbaldehyde moiety, limiting its applications.

    4-(3-fluoropropoxy)benzenecarbaldehyde oxime: Similar but without the dichlorobenzyl group, affecting its chemical properties and reactivity.

This compound stands out due to its unique combination of functional groups, which enhances its utility in various scientific and industrial applications.

Properties

IUPAC Name

(E)-N-[(2,4-dichlorophenyl)methoxy]-1-[4-(3-fluoropropoxy)phenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2FNO2/c18-15-5-4-14(17(19)10-15)12-23-21-11-13-2-6-16(7-3-13)22-9-1-8-20/h2-7,10-11H,1,8-9,12H2/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQUBZRSPZJQTF-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NOCC2=C(C=C(C=C2)Cl)Cl)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/OCC2=C(C=C(C=C2)Cl)Cl)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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